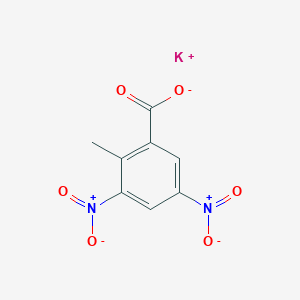

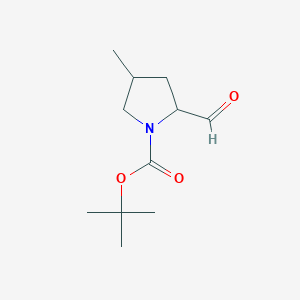

![molecular formula C11H10F4N2O2 B2502373 2,2,2-Trifluoro-N-{2-[(2-fluorophenyl)formamido]ethyl}acetamide CAS No. 1795939-94-4](/img/structure/B2502373.png)

2,2,2-Trifluoro-N-{2-[(2-fluorophenyl)formamido]ethyl}acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2,2,2-Trifluoro-N-{2-[(2-fluorophenyl)formamido]ethyl}acetamide" is a fluorinated acetamide with potential applications in various fields, including medicinal chemistry and agriculture. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis, structure, and properties of related fluorinated acetamides, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of fluorinated acetamides often involves starting materials such as fluoro-aniline derivatives and fluorinated enoates. For example, novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides were synthesized using 4-fluoro-aniline and ethyl 3-amino-4,4,4-trifluoro-but-2-enoate . This suggests that similar starting materials and synthetic strategies could be employed for the synthesis of "2,2,2-Trifluoro-N-{2-[(2-fluorophenyl)formamido]ethyl}acetamide."

Molecular Structure Analysis

The molecular structure of fluorinated acetamides is often characterized by techniques such as NMR, IR, mass spectrometry, and X-ray crystallography. For instance, the crystal structure of (E)-2,2,2-trifluoro-N-[2-(2-nitrovinyl)phenyl]acetamide was determined by X-ray crystallography, revealing intermolecular hydrogen bonds and disordered fluorine atoms . These techniques could be applied to determine the molecular structure of "2,2,2-Trifluoro-N-{2-[(2-fluorophenyl)formamido]ethyl}acetamide" and to understand its intermolecular interactions.

Chemical Reactions Analysis

Fluorinated acetamides can undergo various chemical reactions. For example, reactions of trifluoroacetamide with alkenes and dienes in an oxidative system were studied, leading to products such as iodoamidation and addition-cyclization products . This indicates that "2,2,2-Trifluoro-N-{2-[(2-fluorophenyl)formamido]ethyl}acetamide" may also participate in similar reactions, which could be explored for synthetic and functionalization purposes.

Physical and Chemical Properties Analysis

The physicochemical properties of fluorinated acetamides can influence their biological activity and absorption characteristics. For instance, the absorption of a water-insoluble thrombin inhibitor was found to be dependent on particle surface area and independent of crystal forms . This suggests that the solubility, particle size, and crystallinity of "2,2,2-Trifluoro-N-{2-[(2-fluorophenyl)formamido]ethyl}acetamide" could be critical factors in its bioavailability and efficacy.

Aplicaciones Científicas De Investigación

Oxidative Addition Reactions

In the realm of organic synthesis, the compound has been explored for its reactivity with alkenes and dienes in oxidative systems. Shainyan et al. (2015) detailed how reactions of trifluoroacetamide with various alkenes and dienes resulted in products like iodoamidation and addition-cyclization products. These findings highlight the compound's potential as a versatile reagent in synthetic chemistry, particularly in the formation of complex organic structures such as tetrahydrofuran derivatives and cyclooctane derivatives. The intricate molecular structures of these products were elucidated using techniques like X-ray analysis and NMR spectroscopy, showcasing the compound's utility in the synthesis of sophisticated molecular architectures (Shainyan et al., 2015).

Crystalline Forms and Inhalation Absorption

Norman (2013) reported on the crystalline forms of a novel glucocorticoid receptor agonist that includes the 2,2,2-trifluoro-N-{2-[(2-fluorophenyl)formamido]ethyl}acetamide structure. This research highlights the importance of different crystalline forms (like Form B) in pharmaceutical applications, as they can significantly influence the absorption and therapeutic effectiveness of drugs when inhaled, particularly for conditions like asthma and chronic obstructive pulmonary disease (Norman, 2013).

Application in Synthesis of Biologically Active Compounds

Research by Gagosz & Zard (2006) explored the synthesis of α-trifluoromethylamines, showcasing the compound's role as an intermediate in the creation of biologically active compounds. Their study involved a series of chemical transformations starting with 2,2,2-Trifluoro-N-(2-[(2-fluorophenyl)formamido]ethyl}acetamide, leading to products with potential biological activity. This research underscores the compound's significance in the field of medicinal chemistry and drug development (Gagosz & Zard, 2006).

Herbicidal Applications

In the agricultural sector, the compound has shown promise as a herbicide. Wu et al. (2011) synthesized and evaluated a series of acetamides, including derivatives of 2,2,2-trifluoro-N-{2-[(2-fluorophenyl)formamido]ethyl}acetamide, for their herbicidal activities. The study revealed that these compounds exhibited substantial herbicidal activities against various dicotyledonous weeds, indicating the potential of this compound in the development of new herbicides (Wu et al., 2011).

Direcciones Futuras

Propiedades

IUPAC Name |

2-fluoro-N-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F4N2O2/c12-8-4-2-1-3-7(8)9(18)16-5-6-17-10(19)11(13,14)15/h1-4H,5-6H2,(H,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXGAFEQQKFMICB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCNC(=O)C(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F4N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-Trifluoro-N-{2-[(2-fluorophenyl)formamido]ethyl}acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

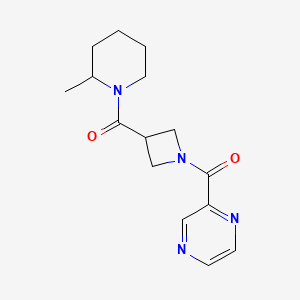

![2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-(4-methylphenyl)acetamide](/img/structure/B2502292.png)

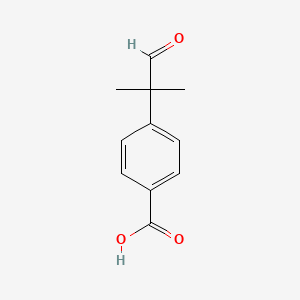

![2-(5-((2-amino-2-oxoethyl)thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-phenethylacetamide](/img/structure/B2502294.png)

![Ethyl 3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2502301.png)

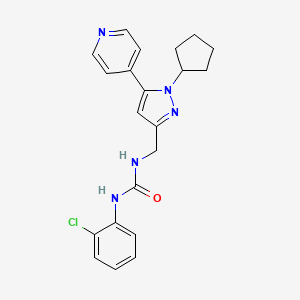

![N-phenyl-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2502305.png)

![2-[3-(4-chlorophenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2502306.png)

![4-benzyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2502309.png)